molecular formula C12H15NO2 B13634222 Methyl 1-amino-3-phenylcyclobutane-1-carboxylate

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate

Cat. No.: B13634222
M. Wt: 205.25 g/mol
InChI Key: ORAOAABAHJHQTD-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclobutane ring substituted with an amino group and a phenyl group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to aminolysis to introduce the amino group, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 1-amino-3-phenylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog with a cyclopropane ring instead of a cyclobutane ring.

    Phenylalanine: An amino acid with a phenyl group and an amino group, but without the cyclobutane ring.

Uniqueness

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 1-amino-3-phenylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOAABAHJHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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